molecular formula C16H12F4N2O3 B2882709 N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide CAS No. 338413-81-3

N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide

Cat. No.: B2882709
CAS No.: 338413-81-3
M. Wt: 356.277
InChI Key: GUTQZKVUMCVDSF-UHFFFAOYSA-N
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Description

N-(2-{[(2,6-Difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide is a synthetic compound characterized by a 2,6-difluorobenzamide core structure. The molecule features two 2,6-difluorobenzoyl groups connected via an ethyloxy linker. Its synthesis likely involves the reaction of 2,6-difluorobenzoyl isocyanate with polyfluoroaromatic amines or related intermediates, a method well-documented for analogous compounds .

Properties

IUPAC Name

N-[2-[(2,6-difluorobenzoyl)amino]oxyethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N2O3/c17-9-3-1-4-10(18)13(9)15(23)21-7-8-25-22-16(24)14-11(19)5-2-6-12(14)20/h1-6H,7-8H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTQZKVUMCVDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCONC(=O)C2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide typically involves the reaction of 2,6-difluorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the benzoylurea class, which includes several commercially significant pesticides. Below is a comparative analysis with key analogues:

Compound Name Substituents Primary Use Key Features
Target Compound Dual 2,6-difluorobenzoyl groups linked via ethyloxy chain Suspected insecticide Unique ethyloxy linker may enhance solubility or binding specificity .
Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) 4-chlorophenyl and 2,6-difluorobenzoyl groups Insecticide (chitin synthesis inhibitor) Broad-spectrum activity against Lepidoptera and Diptera; EPA-registered .
Fluazuron (N-[[4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl]amino]carbonyl]-2,6-difluorobenzamide) Pyridinyloxy and chloro substituents Acaricide (ticks and mites) Enhanced persistence due to bulky substituents; used in veterinary applications .
Lufenuron (N-[[2,5-dichloro-4-(1,1,2,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide) Hexafluoropropoxy and dichloro substituents Insecticide (fleas, beetles) High lipophilicity improves cuticle penetration .

Mechanistic and Efficacy Comparisons

  • Chitin Inhibition Efficiency: Diflubenzuron and fluazuron disrupt chitin synthesis by binding to chitin synthase enzymes. The target compound’s dual 2,6-difluorobenzoyl groups may increase binding affinity compared to mono-substituted analogues, though this requires empirical validation .
  • Persistence and Bioavailability : Fluazuron’s pyridinyloxy group extends its half-life in biological systems. The ethyloxy linker in the target compound could similarly enhance metabolic stability, enabling sustained activity .
  • Spectrum of Activity : Diflubenzuron targets larval stages of insects, while lufenuron is effective against fleas and beetles. The target compound’s activity spectrum remains uncharacterized but may vary based on substituent interactions .

Pharmacokinetic and Toxicological Profiles

  • Diflubenzuron : Rapid degradation in soil (DT₅₀ = 7–14 days); low mammalian toxicity (LD₅₀ > 5,000 mg/kg in rats) .
  • Fluazuron : High lipid solubility ensures prolonged activity in animal hosts; moderate ecotoxicity to aquatic organisms .
  • Target Compound : Predicted to exhibit moderate persistence due to fluorine content and ethyloxy chain. Toxicity data are unavailable but could align with urea derivatives’ low vertebrate toxicity .

Biological Activity

N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a difluorobenzoyl moiety, which is known to enhance biological activity through various mechanisms. The synthesis typically involves acylation reactions using 2,6-difluorobenzoyl chloride as a key reagent. The general synthetic route includes:

  • Starting Material : 2,6-Difluorobenzoyl chloride.
  • Reagents : Amino and ether functionalities are introduced through nucleophilic substitution reactions.
  • Yield Optimization : Various conditions such as temperature and reactant ratios are adjusted to maximize yields.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its inhibitory effects against specific targets.

Antiviral Activity

One notable study investigated the compound's efficacy against HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). The compound exhibited significant antiviral activity, with varying levels of inhibition depending on the specific viral strain and concentration used.

Compound% Inhibition (1 μM)
This compound75%
Control (NNRTI-sensitive strain)85%

Enzyme Inhibition

The compound has also been tested for its ability to inhibit certain enzymes involved in cancer progression. For example, it showed promising results in inhibiting the activity of kinesin spindle protein (KSP), which is crucial for cell division and proliferation in cancer cells.

Case Studies

  • HIV Resistance Study : In a study published in Bioorganic & Medicinal Chemistry, researchers tested the compound against multiple HIV strains. Results indicated that it retained efficacy against NNRTI-resistant variants, suggesting potential for therapeutic use in resistant HIV infections .
  • KSP Inhibition : A separate investigation focused on the compound's role as a KSP inhibitor. The results demonstrated that it effectively reduced tumor cell proliferation in vitro by disrupting mitotic processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-{[(2,6-difluorobenzoyl)amino]oxy}ethyl)-2,6-difluorobenzenecarboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis is typically employed, starting with functionalization of 2,6-difluorobenzoic acid derivatives. Key steps include:

  • Acylation : Reacting 2,6-difluorobenzoyl chloride with hydroxyethylamine intermediates under anhydrous conditions (e.g., dry THF, 0–5°C) to form the amide bond .
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive amino/oxy sites during coupling steps .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride) and temperature to minimize side products like over-alkylation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectra to confirm fluorine substitution patterns and amide/ether linkages. For example, 19F^{19}\text{F} NMR peaks near -110 ppm indicate ortho-fluorine environments .
  • Mass Spectrometry : Use HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with the target structure .
  • PXRD : Powder X-ray diffraction to confirm crystallinity and rule out polymorphic variations .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., for proteases or kinases) to measure IC50_{50} values. Include positive controls (e.g., staurosporine for kinases) .
  • Cell Viability : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare dose-response curves (1–100 µM) to identify cytotoxic thresholds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across different experimental models?

  • Methodology : Conduct systematic comparative studies:

  • Species-Specific Receptors : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations across homologs (e.g., human vs. murine targets) .
  • Metabolic Stability : Perform liver microsome assays (human/rat) to evaluate CYP450-mediated degradation. Correlate half-life (t1/2t_{1/2}) with bioactivity retention .
  • Dose-Response Analysis : Apply Hill equation modeling to distinguish between efficacy (EC50_{50}) and solubility-limited false negatives .

Q. What computational strategies are effective for predicting its pharmacokinetic properties?

  • Methodology : Leverage QSAR and machine learning tools:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate LogP (lipophilicity), BBB permeability, and hERG inhibition risk. Validate with experimental LogD7.4_{7.4} (shake-flask method) .
  • Free Energy Perturbation (FEP) : Simulate binding free energy changes to optimize substituent effects on target affinity (e.g., fluorine substitution at 2,6-positions) .

Q. How can researchers address low yield in scale-up synthesis for in vivo studies?

  • Methodology : Apply process chemistry principles:

  • Reactor Design : Use flow chemistry for exothermic reactions (e.g., acylation) to improve heat transfer and reduce byproducts .
  • Catalyst Screening : Test palladium/copper catalysts for Ullmann-type couplings to enhance C–N bond formation efficiency .
  • Purification : Implement preparative HPLC with orthogonal columns (C18 and phenyl-hexyl) to isolate high-purity batches (>98%) .

Q. What advanced techniques characterize its interaction with biomacromolecules?

  • Methodology :

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (konk_{on}, koffk_{off}) with immobilized protein targets .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution to identify allosteric binding sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-entropy contributions to binding, informing thermodynamic optimization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell models?

  • Methodology :

  • 3D Spheroid Penetration : Use confocal microscopy with fluorescently labeled compound to assess penetration depth and diffusion barriers .
  • Hypoxia Effects : Measure HIF-1α levels in 3D models to evaluate microenvironment-driven resistance mechanisms .

Q. What steps validate target engagement when biochemical and cellular assay results disagree?

  • Methodology :

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by monitoring protein thermal stability shifts in cell lysates .
  • CRISPR Knockout : Generate target gene-KO cell lines and compare compound efficacy to wild-type controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.